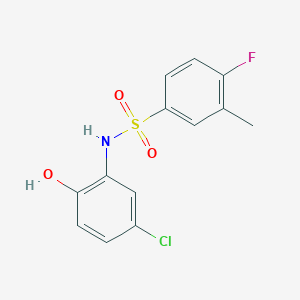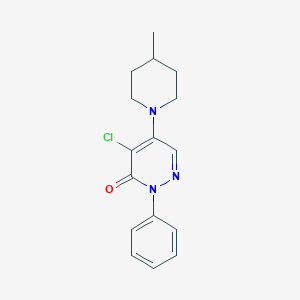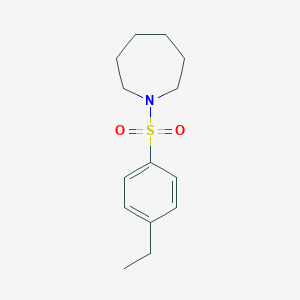
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide, also known as DCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been investigated for its potential use as an anticancer agent. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can selectively detect copper ions in biological samples, making it a potential tool for the diagnosis of copper-related diseases.
In environmental science, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been investigated for its potential use as a marker for wastewater contamination. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be detected in wastewater samples, making it a potential tool for monitoring wastewater contamination.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic properties. In vivo studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can reduce tumor growth in animal models, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide. One area of research is the development of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide derivatives with improved anticancer activity and reduced toxicity. Another area of research is the development of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide-based fluorescent probes for the detection of other metal ions. In addition, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide and its potential applications in other fields, such as environmental science.
Métodos De Síntesis
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be synthesized using different methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. Another method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with N-(1-phenylethyl)amine. Both methods have been reported to yield high purity 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide.
Propiedades
Nombre del producto |
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide |
|---|---|
Fórmula molecular |
C15H15Cl2NO2S |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-10-8-13(16)14(17)9-15(10)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 |
Clave InChI |
HRXJJJXSCRTMGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)
![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)





![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)


